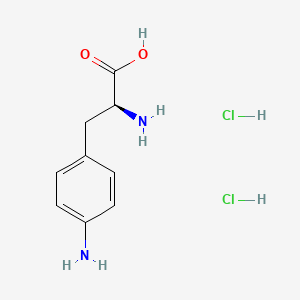![molecular formula C20H29NO5S B2655793 Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- CAS No. 446028-48-4](/img/structure/B2655793.png)
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-, is a chemical compound with the molecular formula C18H25NO3S . It is a derivative of benzenesulfonamide, a class of compounds known for their various biological activities .
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamides, which include derivatives of benzenesulfonamide, has been described in a study . The study also discusses the inhibitory effect of these compounds on carbonic anhydrase IX . Another study discusses the synthesis of unsaturated adamantane derivatives, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound includes an adamantane group, an ethyl group, and a benzenesulfonamide group . The 3D crystal structure of a related compound, carbonic anhydrase IX, has been used for docking studies .Chemical Reactions Analysis
The study on the synthesis of new aryl thiazolone–benzenesulfonamides discusses the reactions involved in the synthesis of these compounds . These reactions could potentially be relevant to the chemical reactions of “Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-”.Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.461 Da . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Structure-Activity Relationships and Pharmacology
Benzenesulfonamide derivatives, such as those containing biphenylsulfonamide groups, have been identified as novel series of endothelin-A selective antagonists. These compounds, through appropriate substitutions, exhibit improved binding and functional activity. Specifically, the analogues with hydrophobic groups and an amino group at certain positions have shown increased endothelin-A binding affinity and functional activity, with some demonstrating significant oral activity in inhibiting the pressor effect caused by endothelin-1 infusion in rats and monkeys (Murugesan et al., 1998).
Synthetic Applications
Benzenesulfonamide is a potent Directed Metalation Group (DMG) with a vast range of possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This approach has been applied in the synthesis of various heterocyclic compounds, as well as in concomitant rearrangements and new developments in the field of synthetic chemistry (Familoni, 2002).
Antiproliferative Activity
N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and evaluated for their antiproliferative activity against various tumor cell lines. Certain derivatives showed high antiproliferative activity, suggesting the potential of xanthone benzenesulfonamide hybrid compounds in developing new anticancer agents (Motavallizadeh et al., 2014).
Molecular Structure and Ligand Potential
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide have been investigated, revealing insights into their potential as ligands for metal coordination. The variation in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles in these compounds indicates their adaptability in different molecular conformations (Jacobs et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The study on the synthesis of new aryl thiazolone–benzenesulfonamides suggests that these compounds have potential as novel antiproliferative agents . This indicates that “Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-” and similar compounds could have potential applications in cancer treatment .
properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5S/c1-24-17-3-4-18(25-2)19(10-17)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQABICNVJDWDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

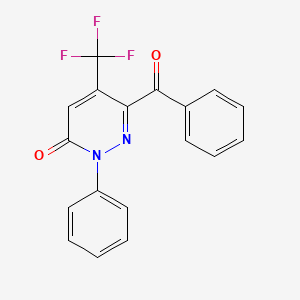
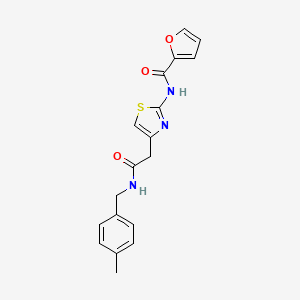
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655712.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2655713.png)

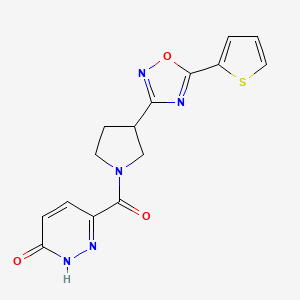
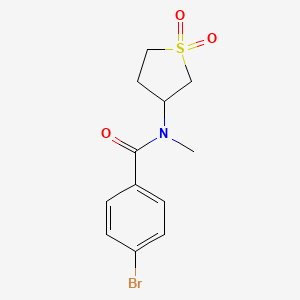
![6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655721.png)
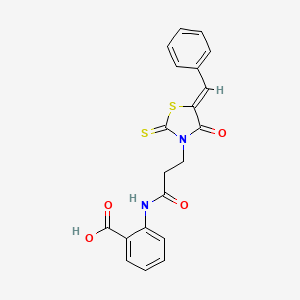
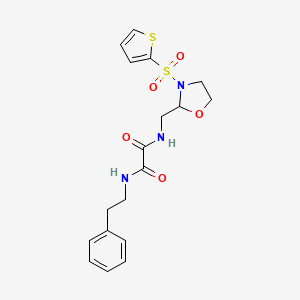
![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)
![5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655729.png)

